
1-Piperidinyl(2-pyrrolidinyl)methanone hydrochloride
Overview
Description
1-Piperidinyl(2-pyrrolidinyl)methanone hydrochloride is a chemical compound that features a piperidine ring and a pyrrolidine ring connected via a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperidinyl(2-pyrrolidinyl)methanone hydrochloride typically involves the construction of the piperidine and pyrrolidine rings followed by their connection through a methanone group. One common method involves the reaction of piperidine with a pyrrolidine derivative under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-Piperidinyl(2-pyrrolidinyl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
1-Piperidinyl(2-pyrrolidinyl)methanone hydrochloride is utilized as a building block in the development of new pharmaceuticals. Its structural characteristics are conducive to creating derivatives with potential therapeutic effects, particularly in treating neurological and psychiatric disorders. Piperidine derivatives are often associated with various pharmacological activities, including:
- Antihypertensive Effects : Some derivatives exhibit properties that may help in managing blood pressure.
- Antimicrobial Activity : Research indicates potential efficacy against various pathogens.
Pharmacological Research
In pharmacology, this compound is investigated for its interactions with specific biological targets, including receptors in the central nervous system. Initial studies suggest it may bind to dopamine and serotonin receptors, which could have implications for mood regulation and cognitive function. The compound's mechanism of action involves modulation of enzyme activity or receptor interactions, influencing various biochemical pathways.
Chemical Engineering
The compound serves as an intermediate in chemical manufacturing processes, particularly in synthesizing other piperidine derivatives. These derivatives are crucial for developing new chemical entities used in pharmaceuticals and specialty chemicals.
Case Studies and Research Findings
Several studies have explored the biological activity and potential therapeutic applications of this compound:
- Study on Receptor Binding : Research focused on its binding affinity to dopamine and serotonin receptors indicates promising pathways for drug development targeting mood disorders.
- Synthesis of Derivatives : Investigations into the synthesis of various derivatives have shown that modifications can lead to enhanced biological activity or selectivity for specific targets.
Mechanism of Action
The mechanism of action of 1-Piperidinyl(2-pyrrolidinyl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing biochemical pathways .
Comparison with Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.
Piperidine derivatives: Compounds with piperidine rings and varying functional groups.
Methanone derivatives: Compounds with methanone groups connected to different heterocycles
Uniqueness: 1-Piperidinyl(2-pyrrolidinyl)methanone hydrochloride is unique due to its combination of piperidine and pyrrolidine rings, which imparts distinct chemical and biological properties.
Biological Activity
1-Piperidinyl(2-pyrrolidinyl)methanone hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring and a pyrrolidine ring connected through a methanone functional group. Its molecular formula is CHClNO, with a molecular weight of approximately 218.73 g/mol. The compound is often used in various research applications due to its unique chemical properties and potential biological activities .
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as neurotransmitter receptors and enzymes. It has been shown to modulate the activity of dopamine and serotonin receptors, which may influence mood and cognitive functions . Additionally, the compound may act as an inhibitor or activator of certain enzymes, impacting various biochemical pathways .
1. Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, with IC values in the low micromolar range. For example, it showed notable effectiveness against breast cancer cells, suggesting potential therapeutic applications in oncology .
2. Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
3. Neurological Effects
Given its interaction with neurotransmitter systems, this compound is being explored for potential use in treating neurological disorders such as depression and anxiety. Its ability to modulate serotonin and dopamine pathways suggests it could serve as a novel therapeutic agent in psychiatry .
Case Study 1: Anticancer Activity Assessment
In a recent study, researchers evaluated the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The compound was administered at varying concentrations over 48 hours. The results indicated a dose-dependent reduction in cell viability, with an IC value determined at approximately 15 µM. These findings support further investigation into its mechanism of action in cancer therapy .
Case Study 2: Antimicrobial Efficacy
A separate study assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both bacterial strains, indicating promising potential for development as an antimicrobial agent .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended storage conditions for 1-Piperidinyl(2-pyrrolidinyl)methanone hydrochloride to ensure chemical stability?
The compound should be stored in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C, away from moisture and incompatible materials such as strong oxidizing agents. Stability under these conditions is supported by data indicating no hazardous decomposition under recommended storage . Stability tests using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) should be performed periodically to monitor degradation.
Q. What personal protective equipment (PPE) is required for safe handling in laboratory settings?
PPE includes nitrile gloves, lab coats, safety goggles, and respiratory protection (e.g., N95 masks) if aerosolization is possible. Engineering controls like fume hoods are mandatory during synthesis or purification steps, as outlined in safety protocols for structurally similar piperidine derivatives . Emergency eyewash stations and safety showers must be accessible .
Q. How should researchers assess the purity of this compound?
Purity can be determined via high-performance liquid chromatography (HPLC) with UV detection at 254 nm, using a C18 column and a mobile phase of acetonitrile/water (70:30 v/v). Quantitative nuclear magnetic resonance (qNMR) with deuterated dimethyl sulfoxide (DMSO-d6) as a solvent can validate results . Impurity profiling should follow ICH Q3A guidelines, focusing on residual solvents and by-products.
Advanced Research Questions
Q. How can synthetic routes for this compound derivatives be optimized to improve yield?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction rates compared to dichloromethane .
- Catalysis : Palladium-based catalysts improve coupling efficiency in piperidine-pyrrolidinone hybrid syntheses .
- Temperature control : Maintaining 40–60°C during nucleophilic substitution steps minimizes side reactions. Post-synthetic purification via recrystallization in ethanol/water (1:1) achieves >95% purity. Yield calculations should account for stoichiometric ratios and by-product formation using mass balance models .
Q. What methodologies resolve contradictions in hazard classification data across different safety studies?
Discrepancies in hazard classifications (e.g., "no known hazard" vs. incomplete GHS data ) require:
- Experimental validation : Acute toxicity assays (OECD 423) and skin irritation tests (OECD 439).
- Literature cross-referencing : Compare data with structurally analogous compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride, which has well-documented toxicity profiles ).
- Computational modeling : Use QSAR (Quantitative Structure-Activity Relationship) tools to predict ecotoxicological endpoints .
Q. How are decomposition products of this compound characterized during thermal degradation?
Thermally induced decomposition (e.g., under pyrolysis at 300°C) generates hydrogen chloride (HCl), carbon monoxide (CO), and nitrogen oxides (NOx), identified via gas chromatography-mass spectrometry (GC-MS) and Fourier-transform infrared spectroscopy (FTIR) . Mitigation involves scrubbing exhaust gases with alkaline solutions (e.g., 1M NaOH). Kinetic studies using Arrhenius equations can model decomposition rates under varying conditions.
Q. What strategies ensure reproducibility in pharmacological assays involving this compound?
- Standardized protocols : Adhere to NIH guidelines for receptor-binding assays, including controls for nonspecific binding (e.g., 10 μM atropine in muscarinic receptor studies).
- Batch consistency : Validate compound batches via LC-MS and elemental analysis.
- Data normalization : Use reference standards like meperidine hydrochloride for comparative pharmacokinetic analyses .
Q. Methodological Guidelines
Q. How should researchers design ecotoxicological studies for this compound?
Follow OECD Test No. 201 (algae growth inhibition) and No. 211 (Daphnia magna reproduction), with test concentrations ranging from 0.1–100 mg/L. Measure bioaccumulation potential using logP values (predicted at ~1.5 via ChemSpider ). Ecotoxicity data must align with REACH regulations, emphasizing persistence in aquatic systems .
Q. What analytical techniques are critical for resolving structural ambiguities in derivatives?
- X-ray crystallography : Resolves stereochemistry in piperidine-pyrrolidinone hybrids.
- 2D NMR (COSY, HSQC) : Assigns proton and carbon signals in complex mixtures.
- High-resolution mass spectrometry (HRMS) : Confirms molecular formulas with <2 ppm error .
Q. Data Management and Compliance
Q. How should disposal of waste containing this compound align with regulatory standards?
Collect waste in certified containers labeled for halogenated organics. Incinerate at >1000°C with scrubbing systems to neutralize HCl emissions. Document disposal per EPA Hazardous Waste Codes (D003 for reactive chloride) and maintain records for ≥3 years .
Properties
IUPAC Name |
piperidin-1-yl(pyrrolidin-2-yl)methanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c13-10(9-5-4-6-11-9)12-7-2-1-3-8-12;/h9,11H,1-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDZDJKHBWTGNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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